molecular formula C13H11Cl2N3O B5573531 2,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide

2,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide

Cat. No.: B5573531
M. Wt: 296.15 g/mol
InChI Key: KTABDGJWRGYSDS-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide is a chemical compound with the molecular formula C13H11Cl2N3O. . The compound is characterized by the presence of dichlorobenzamide and dimethylpyrimidinyl groups, which contribute to its unique chemical properties.

Scientific Research Applications

2,4-Dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide can be achieved through various methods. One common approach involves the reaction of 2,4-dichlorobenzoyl chloride with 4,6-dimethyl-2-aminopyrimidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide is unique due to its specific combination of dichlorobenzamide and dimethylpyrimidinyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c1-7-5-8(2)17-13(16-7)18-12(19)10-4-3-9(14)6-11(10)15/h3-6H,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTABDGJWRGYSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001330226
Record name 2,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

349615-44-7
Record name 2,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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